4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile
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Overview
Description
4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
The synthesis of 4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile typically involves the reaction of 4-oxopiperidine with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Scientific Research Applications
4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile can be compared with other similar compounds, such as:
4-(4-Oxopiperidin-1-yl)benzonitrile: This compound has a similar structure but lacks the acetyl group, which may result in different chemical and biological properties.
4-(2-Oxopiperidin-1-yl)benzonitrile: Another similar compound with a different substitution pattern on the piperidine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-[2-(4-oxopiperidin-1-yl)acetyl]benzonitrile |
InChI |
InChI=1S/C14H14N2O2/c15-9-11-1-3-12(4-2-11)14(18)10-16-7-5-13(17)6-8-16/h1-4H,5-8,10H2 |
InChI Key |
KGCPNQCIYAXXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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